Enhanced Lipophilicity vs. Unsubstituted Analog
The target compound displays an XLogP3 of 0.1, a 0.3 log unit increase over the 6-unsubstituted analog 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [1]. This moderate increase in lipophilicity is projected to improve passive membrane permeability without incurring the high lipophilicity-associated risks of the 6-chloro derivative (XLogP3 = 0.8) [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.1 |
| Comparator Or Baseline | 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (XLogP3 = -0.2); 6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (XLogP3 = 0.8) |
| Quantified Difference | +0.3 log units relative to the 6-H analog; -0.7 log units relative to the 6-Cl analog |
| Conditions | XLogP3-AA algorithm, as computed by PubChem |
Why This Matters
Optimal lipophilicity (XLogP3 near 0-1) is a critical parameter for achieving balanced aqueous solubility and passive permeability, making this compound a superior starting point for designing orally bioavailable kinase inhibitors compared to its less or more lipophilic analogs.
- [1] PubChem. (2024). 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine; CID 94753. XLogP3 Property. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). 6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine; CID 222250. XLogP3 Property. National Center for Biotechnology Information. View Source
